

Preparing GSK-J2 (sodium salt) stock solution

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Compound of Interest

Compound Name: GSK-J2 (sodium salt)

Cat. No.: B1161627

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Application Note: Preparation and Handling of **GSK-J2 (Sodium Salt)**

Part 1: Introduction & Compound Profile

Abstract GSK-J2 is the inactive regioisomer of the potent Histone H3 Lysine 27 (H3K27) demethylase inhibitor, GSK-J1.^{[1][2][3][4][5]} It serves as a critical negative control in enzymatic assays to validate the on-target specificity of GSK-J1 against the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A).^[1]

This protocol details the preparation of the Sodium Salt form of GSK-J2.^[1] Users must distinguish this form from the Free Acid (often DMSO-dependent) and the ethyl ester prodrug (GSK-J5), which is required for cellular assays.^[1]

Physicochemical Profile

Property	Specification
Compound Name	GSK-J2 (Sodium Salt)
Common Identity	Inactive Control for GSK-J1
CAS Number	2108665-15-0 (Sodium Salt) / 1394854-52-4 (Free Acid)
Molecular Formula	C ₂₂ H ₂₂ N ₅ O ₂ [1][2][6][7] • Na
Molecular Weight	~411.43 g/mol (Check specific lot CoA)
Solubility (Salt)	PBS (pH 7.2): ~10 mg/mL Water: Soluble DMSO:Slightly soluble (Vendor dependent; see Handling)
Appearance	White to off-white crystalline solid
Storage (Solid)	-20°C (3 years)

Part 2: Critical Application Advice (Read Before Prep)

1. The "Salt" vs. "Free Acid" Distinction

- GSK-J2 (Free Acid): Highly soluble in DMSO; poor solubility in water.[1]
- **GSK-J2 (Sodium Salt)**: Designed for aqueous solubility (PBS/Water).[1] Warning: Sodium salts often exhibit reduced solubility in pure DMSO compared to their free acid counterparts. [1] Attempting to dissolve the sodium salt in high-concentration DMSO can lead to precipitation or "gummy" suspensions.[1]

2. In Vitro vs. Cellular Use (The Permeability Trap)

- Enzymatic Assays (Cell-Free): Use GSK-J2.[1][6][8] It mimics the physicochemical properties of the active inhibitor (GSK-J1) but lacks activity, controlling for non-specific binding.[1][6][8]
- Cell Culture (Live Cells): Do NOT use GSK-J2.[1] It is highly polar and cell-impermeable.[1] You must use GSK-J5 (the ethyl ester prodrug of GSK-J2), which is hydrolyzed

intracellularly.[1][6]

Part 3: Preparation Protocol

Objective: Prepare a 10 mM Stock Solution of **GSK-J2 (Sodium Salt)**.

Materials Required

- **GSK-J2 (Sodium Salt)** solid.[1][2][5][9]
- Solvent: Sterile Phosphate Buffered Saline (PBS, pH 7.2) OR Deionized Water (Milli-Q).[1]
 - Note: If your downstream assay is sensitive to ionic strength, use water.[1] If pH stability is paramount, use PBS.[1]
- Vortex mixer.[1]
- 0.22 µm Syringe Filter (PES or PVDF) – Optional for sterilization, mandatory if long-term storage is planned.[1]
- Amber microcentrifuge tubes (Light sensitive).[1]

Step-by-Step Procedure

Step 1: Calculation & Weighing Calculate the volume required based on the specific molecular weight of your lot (hydrates may vary MW).[1]

- Target Concentration: 10 mM (10 mmol/L)[1]
- Example Mass: 5 mg[1][5]
- Formula:

[1]

Example Calculation (assuming MW 411.43):

[1]

Step 2: Dissolution (Aqueous Method)

- Bring the vial of GSK-J2 Sodium Salt to room temperature before opening (prevents condensation).[1]
- Add the calculated volume of Sterile PBS or Water to the vial.[1]
- Vortex vigorously for 30–60 seconds. The sodium salt should dissolve readily.[1]
- Visual Check: Ensure the solution is clear and particulate-free.[1] If particles persist, sonicate in a water bath for 2 minutes (ambient temperature).

Step 3: Sterilization (Optional but Recommended)[1]

- If the solution will be stored for >1 week, filter through a 0.22 μm PES syringe filter into a sterile tube.
- Note: Account for ~ 50 μL hold-up volume loss in the filter.[1]

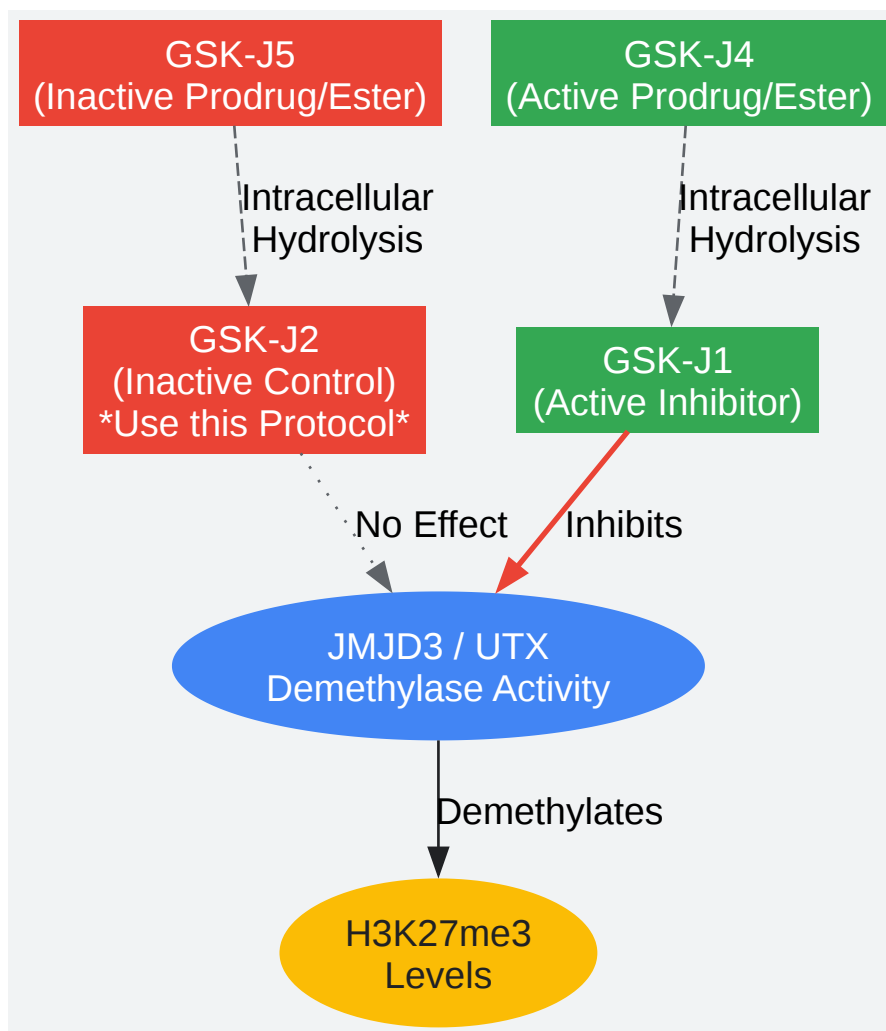
Step 4: Aliquoting & Storage

- Divide the stock into small aliquots (e.g., 50 μL or 100 μL) to avoid freeze-thaw cycles.
- Label: "GSK-J2 Na-Salt 10mM [Date]".
- Store: -80°C (Preferred) or -20°C . Stable for 6 months in solution at -80°C .

Part 4: Experimental Visualization

Diagram 1: The KDM6 Inhibitor Family Logic

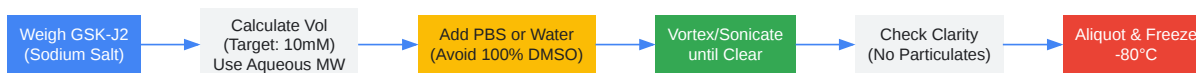
Understanding when to use GSK-J2 vs. GSK-J5 is the most common failure point in experimental design.[1]



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Caption: Selection guide for KDM6 inhibitors. GSK-J2 is the direct negative control for GSK-J1 in purified protein assays.[1] For cellular assays, the ester forms (GSK-J4/J5) are required for membrane permeability.[1]

Diagram 2: Preparation Workflow (Sodium Salt)



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Caption: Optimized workflow for preparing GSK-J2 Sodium Salt, emphasizing aqueous solvents to prevent precipitation issues common with salts in organic solvents.

Part 5: Quality Control & Troubleshooting

Issue	Probable Cause	Corrective Action
Precipitate in Stock	Salt form used in 100% DMSO or cold solvent used.[1]	Gently warm to 37°C. If persistent, dilute with water (if in DMSO) or check pH.
Unexpected Inhibition	Contamination with GSK-J1 or degradation.[1]	Verify identity via Mass Spec. [1][6][9][10] GSK-J2 should have IC50 > 100 µM against JMJD3.[1][2][5][8]
Cell Toxicity	High concentration osmotic stress or off-target effects.[1]	GSK-J2 is generally non-toxic up to high concentrations, but ensure pH of media is not altered by the stock addition. [1]

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 - Critical correspondence discussing the specificity of the GSK-J series.
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